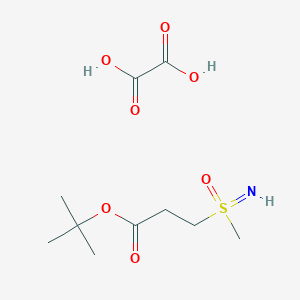

Tert-butyl 3-(methylsulfonimidoyl)propanoate;oxalic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

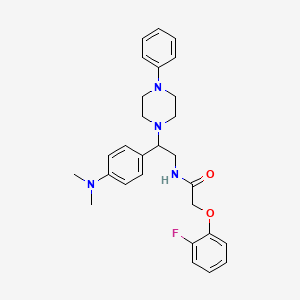

Descripción general

Descripción

Tert-butyl propanoate is a chemical compound with the molecular formula C7H14O2 . It’s an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Oxalic acid is a simple dicarboxylic acid with the chemical formula C2H2O4 . It’s a relatively strong organic acid and is often used in cleaning or bleaching .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, including infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry . Unfortunately, without specific data, I can’t provide a detailed analysis of the molecular structure of “Tert-butyl 3-(methylsulfonimidoyl)propanoate;oxalic acid”.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, refractive index, and others . For example, tert-butyl propiolate, a similar compound to tert-butyl propanoate, has a boiling point of 52-53 °C/27 mmHg and a density of 0.919 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Analysis

- Tert-butyl(methyl)phenylsilane, related to tert-butyl 3-(methylsulfonimidoyl)propanoate, has been synthesized enantiomerically pure, using a method involving reaction with oxalic acid (Jankowski et al., 1999).

Synthesis of Organometallic Compounds

- The synthesis of (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, structurally similar to tert-butyl 3-(methylsulfonimidoyl)propanoate, has been reported, highlighting applications in medicinal organometallic chemistry (Patra et al., 2012).

Cyclopropanation Catalysis

- Nickel-catalyzed cyclopropanation of alkenes has been demonstrated using tert-butylsulfonylmethyllithium, derived from tert-butyl methyl sulfone, suggesting potential catalytic applications (Gai et al., 1991).

UV/H2O2 Process for Degradation Studies

- Research on the UV/H2O2 degradation of methyl tert-butyl ether, with byproducts like oxalic acid, informs environmental chemistry and pollutant degradation pathways (Stefan et al., 2000).

Synthesis of N-tert-Butyl Amides

- N-tert-butyl amides have been synthesized using oxalic acid dihydrate in a solvent-free condition, revealing a method for efficient amide formation (Mokhtary & Nasernezhad, 2014).

Organic Acid Analysis in Archaeon Cultures

- Tert-butyl dimethylsilyl derivatives were used to analyze organic acids, including oxalic acid, in thermophilic sulfur-dependent archaeon cultures, contributing to our understanding of extremophile biochemistry (Rimbault et al., 1993).

Catalytic Asymmetric Oxidation

- The catalytic asymmetric oxidation of tert-butyl disulfide, leading to compounds like tert-butanesulfinamides, illustrates the potential for synthesizing chiral compounds in chemistry (Cogan et al., 1998).

Investigation of Synthetic Routes

- A study on the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives, closely related to tert-butyl 3-(methylsulfonimidoyl)propanoate, provides insights into novel synthetic pathways and conformational properties of the resulting compounds (Tye & Skinner, 2002).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 3-(methylsulfonimidoyl)propanoate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S.C2H2O4/c1-8(2,3)12-7(10)5-6-13(4,9)11;3-1(4)2(5)6/h9H,5-6H2,1-4H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNMATCTXJOTDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCS(=N)(=O)C.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-chloro-6-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3015304.png)

![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride](/img/no-structure.png)

![3-(1H-1,3-benzodiazol-1-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide](/img/structure/B3015312.png)

![N-(2-chlorobenzyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3015317.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B3015318.png)

![4-{[cyano(3-cyano-4-fluorophenyl)amino]methyl}-N-methylbenzamide](/img/structure/B3015319.png)

![Tert-butyl 5-(6-bromopyridine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3015323.png)

![2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B3015325.png)

![(Z)-ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3015326.png)